molecular formula C8H5F6N3O2 B2842428 2-cyano-N'-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide CAS No. 477862-28-5

2-cyano-N'-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide

Cat. No.: B2842428
CAS No.: 477862-28-5
M. Wt: 289.137
InChI Key: HQKDNFHOTSKGTA-AYSLTRBKSA-N
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Description

2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of an appropriate ester with hydrazine hydrate to form the corresponding hydrazide.

    Aldol Condensation: The hydrazide is then subjected to an aldol condensation reaction with a trifluoromethyl ketone. This step is crucial as it introduces the trifluoromethyl groups into the molecule.

    Cyano Group Introduction: Finally, the cyano group is introduced through a nucleophilic substitution reaction, often using a cyanating agent such as sodium cyanide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium cyanide or other cyanating agents in basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction results in hydrazide derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for the synthesis of complex organic molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl groups are known to enhance the biological activity of compounds, making it a candidate for drug development and other biomedical applications.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, 2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide is used in the production of advanced materials. Its unique chemical properties make it suitable for the synthesis of polymers and other materials with specialized functions.

Mechanism of Action

The mechanism by which 2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance its ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide
  • 2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide analogs : Compounds with similar structures but different substituents.
  • Trifluoromethyl ketones : Compounds containing the trifluoromethyl ketone functional group.

Uniqueness

What sets 2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide apart from similar compounds is its combination of a cyano group and multiple trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyano-N-[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N3O2/c9-7(10,11)4(3-5(18)8(12,13)14)16-17-6(19)1-2-15/h1,3H2,(H,17,19)/b16-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKDNFHOTSKGTA-AYSLTRBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)NN=C(CC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)C(=O)N/N=C(\CC(=O)C(F)(F)F)/C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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